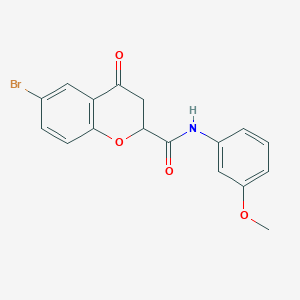![molecular formula C13H7ClN6S B11480322 6-(4-Chlorophenyl)-3-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11480322.png)
6-(4-Chlorophenyl)-3-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[6-(4-Chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyrazine is a heterocyclic compound that combines the structural features of triazole, thiadiazole, and pyrazine rings. This compound is of significant interest due to its potential pharmacological activities and applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorophenylhydrazine with carbon disulfide and hydrazine hydrate to form the intermediate 4-chlorophenyl-1,2,4-triazole-3-thiol. This intermediate is then reacted with pyrazine-2-carboxylic acid under acidic conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[6-(4-Chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium cyanide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced triazole-thiadiazole derivatives.
Substitution: Formation of substituted triazole-thiadiazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-[6-(4-Chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyrazine has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase and cholinesterase enzymes.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 2-[6-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyrazine involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity. This interaction can disrupt various biological pathways, leading to its observed pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Shares the triazole-thiadiazole core but lacks the pyrazine ring.
4-Chlorophenyl-1,2,4-triazole-3-thiol: An intermediate in the synthesis of the target compound.
Pyrazine-2-carboxylic acid: Another precursor used in the synthesis.
Uniqueness
2-[6-(4-Chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyrazine is unique due to its combination of triazole, thiadiazole, and pyrazine rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in scientific research and drug development .
Eigenschaften
Molekularformel |
C13H7ClN6S |
|---|---|
Molekulargewicht |
314.75 g/mol |
IUPAC-Name |
6-(4-chlorophenyl)-3-pyrazin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C13H7ClN6S/c14-9-3-1-8(2-4-9)12-19-20-11(17-18-13(20)21-12)10-7-15-5-6-16-10/h1-7H |
InChI-Schlüssel |
YRVLHUGYWKSVFY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=NN3C(=NN=C3S2)C4=NC=CN=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(4-bromo-2,6-dimethylphenoxy)ethyl]-3,4-dimethoxybenzamide](/img/structure/B11480243.png)
![(2E)-2-[(5-{[3-(4-chlorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-6,7-dimethoxy-1,3-benzodioxol-4-yl)methylidene]hydrazinecarbothioamide](/img/structure/B11480249.png)
![2-amino-7-(2,5-difluorophenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11480255.png)
![1-{2-[(6,7-Dimethoxy-1-isoquinolyl)methyl]-4,5-dimethoxyphenyl}-1-ethanone oxime](/img/structure/B11480257.png)

![1-[3-(2-methoxyphenoxy)-5-nitrophenyl]-1H-tetrazole](/img/structure/B11480289.png)
![N-(2-{[(3-fluorophenyl)carbonyl]amino}ethyl)-3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11480292.png)
![2-[(4,5-dimethyl-1H-imidazol-2-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone](/img/structure/B11480296.png)
![5-chloro-N-(5-methyl-1,2-oxazol-3-yl)-2-[2-(morpholin-4-yl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B11480300.png)
![5-[(2,6-Dichlorophenoxy)methyl]-3-{4-[(4-fluorobenzyl)oxy]phenyl}-1,2,4-oxadiazole](/img/structure/B11480304.png)

![3-(3,4-dimethoxyphenyl)-N-(2-{[(2-methoxyphenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11480317.png)

![Methyl 4-[(4-acetylphenyl)carbamoyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate](/img/structure/B11480332.png)
